molecular formula C11H8FN3O B336666 N-(2-fluorophenyl)-2-pyrazinecarboxamide

N-(2-fluorophenyl)-2-pyrazinecarboxamide

Cat. No.: B336666
M. Wt: 217.2 g/mol
InChI Key: GTEHEVXXJAFQMD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a carboxamide group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-pyrazinecarboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as thionyl chloride or 4-dimethylaminopyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-pyrazinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death . The compound may also interfere with other metabolic pathways within the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-2-pyrazinecarboxamide is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature can influence the compound’s reactivity and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity and improve its ability to penetrate biological membranes .

Properties

Molecular Formula

C11H8FN3O

Molecular Weight

217.2 g/mol

IUPAC Name

N-(2-fluorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H8FN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)

InChI Key

GTEHEVXXJAFQMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F

solubility

32.6 [ug/mL]

Origin of Product

United States

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